[(2,4-Dichlorobenzoyl)amino]thiourea
Description
[(2,4-Dichlorobenzoyl)amino]thiourea is a thiourea derivative characterized by a 2,4-dichlorobenzoyl group attached to the thiourea scaffold. Its synthesis typically involves reacting 2,4-dichlorobenzoyl chloride with thiocyanate precursors, followed by coupling with amines or other nucleophiles . This compound has garnered attention for its versatility in forming metal complexes and heterocyclic derivatives, as well as its biological activities, including anticancer, antifungal, and enzyme inhibition properties .
Properties
Molecular Formula |
C8H7Cl2N3OS |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
[(2,4-dichlorobenzoyl)amino]thiourea |
InChI |
InChI=1S/C8H7Cl2N3OS/c9-4-1-2-5(6(10)3-4)7(14)12-13-8(11)15/h1-3H,(H,12,14)(H3,11,13,15) |
InChI Key |
HUWZDQPVJGAOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Comparison with Metal Complexes
3.1 Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
- Structure and Stability: The Fe(III) complex exhibits a distorted octahedral geometry, with the thiourea ligand acting as a bidentate donor. The methyl group enhances ligand hydrophobicity, favoring membrane penetration .
- Anticancer Activity :
- Pharmacokinetics :
High human intestinal absorption (HIA: 97.80%) and moderate Caco2 permeability (53.64%) suggest oral bioavailability .
3.2 Platinum (II) Thiourea Complexes
- Bis-(1-(3,4-dichlorobenzoyl)-3-methylthiourea) Pt(II) :
Demonstrates superior stability (RMSD < 2.0 Å in MD simulations) and binding to lung cancer receptors compared to cisplatin. The dichlorobenzoyl group enhances hydrophobic interactions with receptor pockets .
4.1 Anticancer Mechanisms
4.2 Antifungal and Enzyme Inhibition
- Antifungal Activity : 1-(4-Chlorophenyl)-3-(2,4-DCB)thiourea shows broad-spectrum activity, likely due to Cl substituents disrupting fungal membrane integrity .
- Urease Inhibition : N-((4-Acetylphenyl)carbamothioyl)-2,4-DCB exhibits competitive inhibition, though quantitative data remain under investigation .
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